molecular formula C12H17N5O4 B12098978 N6-Methyl-2'-C-methyladenosine

N6-Methyl-2'-C-methyladenosine

Cat. No.: B12098978
M. Wt: 295.29 g/mol
InChI Key: VZNPPUSZNNZBJU-UHFFFAOYSA-N
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Description

N6-Methyl-2’-C-methyladenosine: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine ring and another methyl group is attached to the carbon at the second position of the ribose ring. This compound is known for its involvement in the regulation of gene expression and RNA metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-C-methyladenosine typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of N6-Methyl-2’-C-methyladenosine may involve enzymatic methods where specific methyltransferases are used to catalyze the methylation of adenosine. These enzymes are highly selective and can produce the desired compound with high yield and purity. The process is typically carried out in bioreactors under optimized conditions to ensure maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: N6-Methyl-2’-C-methyladenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Oxidized derivatives of N6-Methyl-2’-C-methyladenosine.

    Reduction: Reduced forms of the compound, potentially leading to demethylation.

    Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.

Scientific Research Applications

N6-Methyl-2’-C-methyladenosine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study methylation reactions and their effects on nucleosides.

    Biology: Plays a crucial role in the regulation of gene expression and RNA metabolism. It is involved in processes such as RNA splicing, stability, and translation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can influence the expression of oncogenes and tumor suppressor genes.

    Industry: Utilized in the development of novel pharmaceuticals and as a biochemical tool in various assays and diagnostic tests.

Mechanism of Action

The mechanism of action of N6-Methyl-2’-C-methyladenosine involves its incorporation into RNA molecules, where it can affect various aspects of RNA metabolism. The methyl groups can influence the secondary structure of RNA, affecting its stability, splicing, and translation. The compound can also interact with specific RNA-binding proteins, modulating their activity and thereby regulating gene expression.

Comparison with Similar Compounds

    N6-Methyladenosine: Similar to N6-Methyl-2’-C-methyladenosine but lacks the methyl group at the second position of the ribose ring.

    2’-O-Methyladenosine: Has a methyl group at the second position of the ribose ring but lacks the methyl group at the sixth position of the adenine ring.

    N1-Methyladenosine: Methyl group is attached to the nitrogen at the first position of the adenine ring.

Uniqueness: N6-Methyl-2’-C-methyladenosine is unique due to the presence of methyl groups at both the sixth position of the adenine ring and the second position of the ribose ring. This dual methylation can lead to distinct biochemical properties and interactions compared to other methylated adenosines.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)

InChI Key

VZNPPUSZNNZBJU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O

Origin of Product

United States

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